(2-Hydroxyethyl)carbamate
CAS No.:
Cat. No.: VC14027290
Molecular Formula: C3H6NO3-
Molecular Weight: 104.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H6NO3- |
|---|---|
| Molecular Weight | 104.08 g/mol |
| IUPAC Name | N-(2-hydroxyethyl)carbamate |
| Standard InChI | InChI=1S/C3H7NO3/c5-2-1-4-3(6)7/h4-5H,1-2H2,(H,6,7)/p-1 |
| Standard InChI Key | QENMPTUFXWVPQZ-UHFFFAOYSA-M |
| Canonical SMILES | C(CO)NC(=O)[O-] |
Introduction
Chemical and Physical Properties of (2-Hydroxyethyl)carbamate
Structural Characteristics
HEC is a colorless, water-soluble liquid with moderate viscosity. Its molecular structure combines a carbamate group () and a hydroxyethyl moiety (-), enabling both hydrogen bonding and nucleophilic reactivity. The compound’s solubility in polar solvents and stability under ambient conditions make it suitable for diverse chemical applications .
Physicochemical Data
Critical physical properties of HEC include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 105.09 g/mol | |
| Boiling Point | 197.09°C (estimate) | |
| Density | 1.3895 g/cm³ | |
| Refractive Index | 1.4368 |
These parameters underscore HEC’s utility in synthetic workflows requiring moderate thermal stability and solubility in aqueous systems .
Synthesis and Manufacturing
Primary Synthetic Route
HEC is synthesized via the reaction of ethylene carbonate with ammonia under controlled conditions :
This method yields high-purity HEC, as confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Optimization Strategies
Key parameters influencing synthesis efficiency include:
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Ammonia Concentration: Stoichiometric excess ensures complete conversion.
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Temperature: Reactions proceed optimally at 50–60°C.
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Catalysis: Acidic or basic catalysts are unnecessary due to the inherent reactivity of ethylene carbonate .
Biological Activity and Toxicological Profile
Metabolic Pathways
Contrary to hypotheses positing HEC as an intermediate in EC’s conversion to vinyl carbamate epoxide (a DNA-reactive species), HEC’s weak carcinogenicity implies alternative metabolic routes for EC .
Structural Analogs and Functional Comparisons
Ethyl Carbamate (EC)
EC () lacks the hydroxyethyl group, contributing to its higher volatility and carcinogenic potency .
tert-Butyl Derivatives
Compounds like (R)-tert-butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate exhibit enhanced steric bulk, altering reactivity and pharmacological potential compared to HEC .
Applications and Research Frontiers
Industrial Uses
HEC serves as:
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A crosslinking agent in polymer synthesis.
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A precursor for specialty chemicals requiring carbamate functionalities.
Pharmacological Research
Ongoing studies explore HEC’s role in prodrug design, leveraging its hydrolytic stability and moderate bioavailability.
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